![molecular formula C25H27N5O5 B8270101 VX-944, Avn-944 CAS No. 501345-02-4](/img/structure/B8270101.png)
VX-944, Avn-944
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Overview
Description
AVN-944 (also known as VX-944) is an orally active, potent, selective, noncompetitive and specific inhibitor of IMPDH (inosine monophosphate dehydrogenase) . IMPDH is an essential rate-limiting enzyme in de novo guanine nucleotide synthesis . AVN-944 also inhibits arenavirus RNA synthesis and blocks arenavirus infection . It has broad anti-cancer activities and can be used for multiple myeloma (MM) and acute myeloid leukemia (AML) research .
Molecular Structure Analysis
The molecular formula of AVN-944 is C25H27N5O5 . The ChemSpider ID is 8094205 .Chemical Reactions Analysis
AVN-944 inhibits the growth of human multiple myeloma (MM) cell lines in a dose-dependent manner . It induces apoptosis in MM cell lines via a caspase-independent, Bax/AIF/Endo G pathway . AVN-944 enhances the cytotoxicity of Doxorubicin and Melphalan . It inhibits the proliferation of the human MV-4-11 and murine Ba/F3-Flt3-ITD-dependent cell lines .Physical And Chemical Properties Analysis
AVN-944 is soluble in DMSO . It is an orally available, synthetic small molecule with potential antineoplastic activity .Mechanism of Action
AVN-944 inhibits IMPDH and appears to induce apoptosis . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial’s lowest doses .
Safety and Hazards
Future Directions
AVN-944 has been associated with cancer cell death in clinical trials . It is being investigated for the treatment of patients with advanced hematologic malignancies . The development of tiazofurin as an anti-leukemia drug expanded the areas of clinical application of IMPDH inhibitors . Vertex Pharmaceuticals, Inc. developed a novel series of human IMPDH inhibitors that were structurally distinct from mycophenolic acid and nucleoside analogues .
properties
IUPAC Name |
1-cyanobutan-2-yl N-[1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPCOJTCINIFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
VX-944, Avn-944 |
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